molecular formula C16H10BrClN2OS B4632295 N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide

Cat. No. B4632295
M. Wt: 393.7 g/mol
InChI Key: OPLVWEKMVCCBOT-UHFFFAOYSA-N
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Description

Thiazole derivatives are a significant class of compounds in the realm of medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The specific compound , involving a thiazole core with bromophenyl and chlorobenzamide substituents, likely exhibits unique chemical and physical properties pertinent to these functional groups.

Synthesis Analysis

Synthesis of thiazole derivatives typically involves the reaction of thioureas with α-haloketones or α-halocarboxylic acids under conditions that facilitate cyclization to the thiazole ring. For instance, Nadine Uwabagira et al. (2018) described the synthesis of a related thiazole compound through the reaction of specific precursors under Hantzsch thiazole synthesis conditions, highlighting the importance of selecting appropriate starting materials and reaction conditions (Uwabagira, Sarojini, & Poojary, 2018).

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, D. Count and J. A. J. Jarvis (1977) utilized X-ray crystallography to determine the structure of a new thiazole synthesis product, demonstrating the utility of this technique in elucidating the arrangement of atoms within the molecule (Count & Jarvis, 1977).

Scientific Research Applications

Synthesis and Chemical Properties

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide is part of a broader category of chemical compounds that have been extensively researched for various applications, including the synthesis of other complex molecules and as intermediates in organic reactions. For example, N-Chlorobenzamidine, a compound with similar structural motifs, has been utilized to create N-benzimidoylaminodimethylsulfonium chloride, which is then treated to yield N-benzimidoyl-S,S-dimethylsulfilimine. This compound undergoes thermolysis to produce 1,2,4-oxadiazoles, showcasing the versatility of N-halogen compounds in synthetic organic chemistry (Fuchigami & Odo, 1977).

Applications in Photodynamic Therapy

Compounds structurally related to this compound, such as zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base, have been synthesized and characterized. These compounds exhibit significant spectroscopic, photophysical, and photochemical properties, making them very useful for photodynamic therapy (PDT) applications. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield are critical for Type II mechanisms in cancer treatment, demonstrating the potential of these compounds as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

The synthesis of novel thiazole and imidazolidine derivatives has shown promise in the development of antimicrobial agents. These compounds have been evaluated for their antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum, showcasing the potential of thiazole derivatives in combating bacterial infections (Uwabagira, Sarojini, & Poojary, 2018). Additionally, the synthesis of benzoquinones with 2,5-dihydroxyphenyl-1,3-thiazoles has led to compounds with promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against Candida albicans, further highlighting the application of thiazole derivatives in developing new antimicrobial agents (Chaaban et al., 2012).

properties

IUPAC Name

N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2OS/c17-12-5-1-3-10(7-12)14-9-22-16(19-14)20-15(21)11-4-2-6-13(18)8-11/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLVWEKMVCCBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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